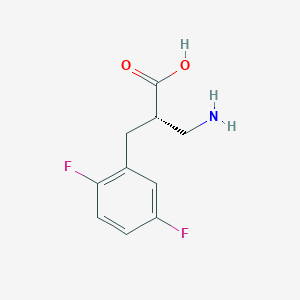
(S)-3-Amino-2-(2,5-difluorobenzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Amino-2-(2,5-difluorobenzyl)propanoic acid is an organic compound that features a benzene ring substituted with two fluorine atoms and an amino acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(2,5-difluorobenzyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,5-difluorobenzyl bromide.
Nucleophilic Substitution: The bromide is reacted with a suitable nucleophile, such as an amino acid derivative, under basic conditions to form the desired product.
Purification: The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nucleophilic substitution reactions, followed by purification steps to ensure high yield and purity. The specific conditions, such as temperature, solvent, and reaction time, would be optimized for industrial efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(2,5-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: Oxo derivatives of the amino acid.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-Amino-2-(2,5-difluorobenzyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(2,5-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the benzene ring can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The amino acid side chain allows for interactions with various biological pathways, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluorobenzyl alcohol
- 2,5-Difluorobenzyl bromide
- 2,5-Difluorobenzyl isobutyl ester
Uniqueness
(S)-3-Amino-2-(2,5-difluorobenzyl)propanoic acid is unique due to its combination of a difluorobenzyl group with an amino acid side chain. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Biological Activity
(S)-3-Amino-2-(2,5-difluorobenzyl)propanoic acid is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a propanoic acid backbone with an amino group and a benzyl group substituted with two fluorine atoms at the 2 and 5 positions. The presence of fluorine enhances the compound's lipophilicity and stability, making it a valuable candidate for drug design.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the difluorobenzyl moiety engages in hydrophobic interactions. These interactions can modulate protein activity, leading to various biological effects.
Biological Activity Overview
- Enzyme Inhibition : Research has demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways. For example, it has been shown to interact with thrombin and other serine proteases, which play critical roles in coagulation processes .
- Receptor Binding : The compound exhibits binding affinity for various receptors, including those involved in pain modulation and inflammatory responses. Its analogs have been evaluated for their antagonist activity against specific receptor subtypes .
- Antioxidant Properties : Some studies indicate that this compound may possess antioxidant properties, potentially contributing to neuroprotective effects in models of neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Studies
- Thrombin Inhibition Study : A study evaluated various analogs of this compound for their ability to inhibit thrombin. The most potent analog showed a Ki value of 8 nM, indicating strong inhibitory activity . This finding suggests potential applications in anticoagulant therapies.
- Neuroprotection in Animal Models : In vivo studies have demonstrated that compounds similar to this compound can protect neuronal cells from oxidative stress-induced damage. These studies highlight its potential use in treating neurodegenerative diseases such as Alzheimer's .
Properties
Molecular Formula |
C10H11F2NO2 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(2,5-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C10H11F2NO2/c11-8-1-2-9(12)6(4-8)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m0/s1 |
InChI Key |
HQTDDZPBZHMZGG-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)C[C@@H](CN)C(=O)O)F |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(CN)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















